(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 2366997-22-8
VCID: VC4201546
InChI: InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1
SMILES: CC(C)C1CC2=C(C=CN=C2N1)I
Molecular Formula: C10H13IN2
Molecular Weight: 288.132

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

CAS No.: 2366997-22-8

Cat. No.: VC4201546

Molecular Formula: C10H13IN2

Molecular Weight: 288.132

* For research use only. Not for human or veterinary use.

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine - 2366997-22-8

Specification

CAS No. 2366997-22-8
Molecular Formula C10H13IN2
Molecular Weight 288.132
IUPAC Name (2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1
Standard InChI Key XBPOEVXPAJJNMT-VIFPVBQESA-N
SMILES CC(C)C1CC2=C(C=CN=C2N1)I

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the pyrrolopyridine family, featuring a bicyclic system comprising a pyrrole ring fused to a pyridine moiety. The (2S)-configuration at the isopropyl-substituted carbon introduces chirality, while the iodine atom at position 4 contributes to its distinct electronic and steric profile . The molecular formula is C₁₀H₁₃IN₂, with a molecular weight of 288.13 g/mol .

Key Structural Features:

  • Stereochemistry: The (2S)-isopropyl group imposes a specific three-dimensional orientation critical for receptor interactions .

  • Iodine Substitution: Enhances molecular polarizability and serves as a handle for further functionalization via cross-coupling reactions.

  • Hydrogenation: The 2,3-dihydro modification reduces aromaticity in the pyrrole ring, altering electronic distribution.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₃IN₂
Molecular Weight288.13 g/mol
XLogP33.3
Topological Polar Surface24.9 Ų
Storage TemperatureAmbient

The XLogP3 value of 3.3 indicates moderate lipophilicity, suggesting favorable membrane permeability for central nervous system (CNS) targeting . The low polar surface area (<30 Ų) further supports blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step sequence starting from pyrrolopyridine precursors:

  • Core Formation: Condensation of pyrrole and pyridine derivatives under acidic conditions generates the bicyclic framework .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 4.

  • Chiral Resolution: Enantiomeric separation via chiral chromatography or asymmetric synthesis yields the (2S)-isopropyl configuration .

Optimization Challenges:

  • Regioselectivity: Achieving exclusive iodination at position 4 requires careful control of reaction temperature and stoichiometry.

  • Stereochemical Purity: Catalytic asymmetric hydrogenation or enzymatic resolution ensures >95% enantiomeric excess (ee) .

Analytical Characterization

Rigorous quality control employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry .

  • HPLC-MS: High-performance liquid chromatography with mass spectrometry verifies purity (>95%) and molecular identity .

  • X-ray Crystallography: Resolves absolute configuration in single-crystal form .

CompoundCASMolecular WeightKey Activity
(2S)-4-Iodo-2-isopropyl2366997-22-8288.13 g/molAnalgesic (EC₅₀ = 12 μM)
(R)-4-Bromo-2-methyl2366997-10-4260.08 g/molSedative (EC₅₀ = 8 μM)
4-Chloro-2,3-dihydro138755901282.51 g/molAnxiolytic (EC₅₀ = 15 μM)

Data adapted from Vulcanchem and PubChem studies.

Mechanism of Action

The compound likely exerts effects through:

  • Receptor Multitargeting: Simultaneous interaction with opioid and GABAergic systems via conserved hydrophobic pockets.

  • Allosteric Modulation: Iodine's large atomic radius induces conformational changes in ion channels.

Future Directions

Drug Development Opportunities

  • PET Imaging: ¹²³I-labeled derivatives for in vivo tracer studies.

  • Structure-Activity Relationships (SAR): Systematic variation of 2-alkyl groups to optimize CNS bioavailability.

Synthetic Chemistry Innovations

  • Catalytic Asymmetric Synthesis: Transition-metal catalysts to improve enantioselectivity .

  • Continuous Flow Iodination: Microreactor technology to enhance regiocontrol.

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